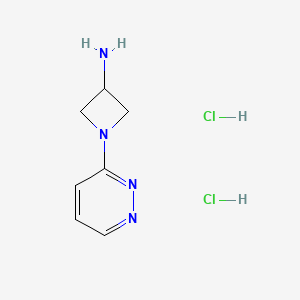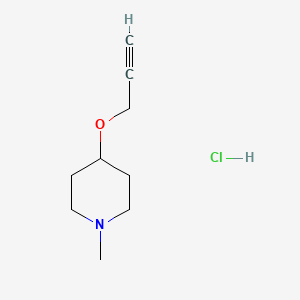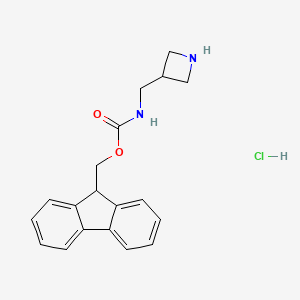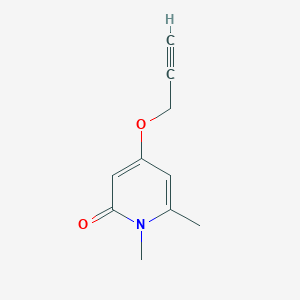![molecular formula C13H14BrClN2OS B1472915 2-[2-(2-bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine;hydrochloride](/img/structure/B1472915.png)
2-[2-(2-bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine;hydrochloride
Overview
Description
ZLN 024 hydrochloride is a chemical compound known for its role as an allosteric activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in cellular energy homeostasis, and its activation has significant implications for metabolic processes. ZLN 024 hydrochloride is used primarily in scientific research to study its effects on glucose uptake, fatty acid oxidation, and other metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZLN 024 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of ZLN 024 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to form the desired product.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
ZLN 024 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of ZLN 024 hydrochloride with modified functional groups, which can be used to study different aspects of its biological activity.
Scientific Research Applications
ZLN 024 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used to study the activation of AMPK and its effects on metabolic pathways.
Biology: Investigated for its role in cellular energy homeostasis and its potential therapeutic applications.
Medicine: Explored for its potential in treating metabolic disorders such as diabetes and obesity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic pathways
Mechanism of Action
ZLN 024 hydrochloride exerts its effects by allosterically activating AMPK. The activation of AMPK leads to:
Increased Glucose Uptake: Enhances the uptake of glucose by cells, improving glucose tolerance.
Fatty Acid Oxidation: Stimulates the oxidation of fatty acids, reducing lipid accumulation.
Inhibition of Dephosphorylation: Inhibits the dephosphorylation of AMPK at Thr-172 by protein phosphatase 2C alpha (PP2Cα), maintaining its active state
Comparison with Similar Compounds
Similar Compounds
A-769662: Another AMPK activator with similar effects on glucose uptake and fatty acid oxidation.
Metformin: A widely used antidiabetic drug that also activates AMPK but through a different mechanism.
AICAR: An AMP analog that activates AMPK by mimicking the effects of AMP.
Uniqueness of ZLN 024 Hydrochloride
ZLN 024 hydrochloride is unique in its ability to allosterically activate AMPK without increasing the ADP/ATP ratio. This property makes it a valuable tool for studying AMPK activation and its downstream effects without the confounding influence of altered cellular energy levels .
Properties
IUPAC Name |
2-[2-(2-bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS.ClH/c1-10-3-4-12(11(14)9-10)17-7-8-18-13-15-5-2-6-16-13;/h2-6,9H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQCYIMDROWWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC=CC=N2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



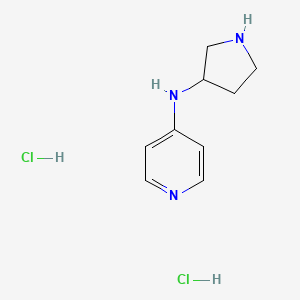
![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)
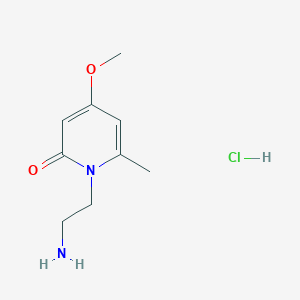
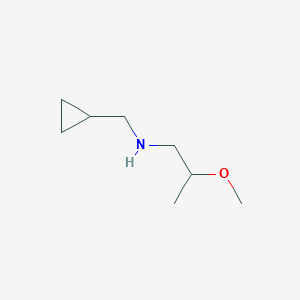
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472843.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472844.png)
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472845.png)
![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472847.png)

